Cas no 2219360-74-2 (rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate)

rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate
- EN300-1708445
- 2219360-74-2
- rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate
-
- インチ: 1S/C11H19NO4/c1-11(2,3)16-10(13)12-7-4-5-14-9(7)8-6-15-8/h7-9H,4-6H2,1-3H3,(H,12,13)/t7-,8?,9-/m1/s1
- InChIKey: NLDDWPCSVGMJQV-PSGOWDBMSA-N
- SMILES: O1CC1[C@H]1[C@@H](CCO1)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 229.13140809g/mol
- 同位素质量: 229.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 274
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 60.1Ų
rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1708445-5.0g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 5g |
$5553.0 | 2023-06-04 | ||
Enamine | EN300-1708445-1.0g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 1g |
$1915.0 | 2023-06-04 | ||
Enamine | EN300-1708445-0.25g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 0.25g |
$1762.0 | 2023-09-20 | ||
Enamine | EN300-1708445-5g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 5g |
$5553.0 | 2023-09-20 | ||
Enamine | EN300-1708445-10.0g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 10g |
$8234.0 | 2023-06-04 | ||
Enamine | EN300-1708445-0.5g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 0.5g |
$1838.0 | 2023-09-20 | ||
Enamine | EN300-1708445-2.5g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 2.5g |
$3752.0 | 2023-09-20 | ||
Enamine | EN300-1708445-1g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 1g |
$1915.0 | 2023-09-20 | ||
Enamine | EN300-1708445-10g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 10g |
$8234.0 | 2023-09-20 | ||
Enamine | EN300-1708445-0.1g |
rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |
2219360-74-2 | 0.1g |
$1685.0 | 2023-09-20 |
rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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8. Caper tea
rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamateに関する追加情報
Professional Introduction to Rac-Tert-butyl N-(2R,3R)-2-(Oxiran-2-yl)oxolan-3-ylcarbamate and CAS No. 2219360-74-2
Rac-Tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate
CAS No. 2219360-74-2 is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development and synthetic chemistry. The precise stereochemistry and the presence of specific functional groups make it a valuable intermediate in the synthesis of complex molecules.
The molecular structure of Rac-Tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate features a carbamate group attached to a tert-butyl moiety, which is linked to an oxolane ring substituted with an oxirane group. This configuration imparts unique reactivity and stability, making it a versatile building block in organic synthesis. The stereochemistry at the 2R and 3R positions further enhances its utility in constructing enantiomerically pure compounds, which are often crucial in pharmaceutical applications.
In recent years, there has been growing interest in the development of chiral auxiliaries and catalysts that can facilitate the asymmetric synthesis of complex molecules. Rac-Tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate has been explored as a potential chiral auxiliary due to its ability to induce high enantiomeric excess in the products of various reactions. This property is particularly valuable in the synthesis of biologically active compounds where stereochemical purity is paramount.
One of the most compelling aspects of this compound is its role in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, and their inhibition is a key strategy in the treatment of numerous diseases, including cancer and infectious disorders. The oxolane ring in Rac-Tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate can be functionalized to create specific binding motifs that interact with protease active sites. This has led to several studies exploring its potential as a lead compound or intermediate in the development of novel protease inhibitors.
Recent advancements in computational chemistry have also highlighted the utility of this compound in virtual screening and molecular modeling studies. The precise three-dimensional structure of Rac-Tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate allows for accurate modeling of its interactions with biological targets. This has enabled researchers to predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. Such computational approaches are becoming increasingly integral in drug discovery pipelines, streamlining the process from target identification to lead optimization.
The synthesis of Rac-Tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate presents unique challenges due to its complex stereochemistry. However, recent methodologies have demonstrated efficient routes to access this compound with high enantiomeric purity. These methods often involve asymmetric catalysis or chiral resolution techniques that leverage the inherent reactivity of the oxirane and oxolane rings. The development of such synthetic strategies not only advances the field but also provides valuable tools for accessing other structurally related compounds.
The pharmacological potential of Rac-Tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate has been further explored through preclinical studies. These studies have shown promising results in terms of bioavailability and target engagement, suggesting its suitability for further development into therapeutic agents. The compound’s ability to modulate enzyme activity without significant off-target effects makes it an attractive candidate for drug development. Additionally, its stability under various conditions enhances its feasibility for industrial-scale production.
In conclusion, Rac-Tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-y}carbamate (CAS No. 2219360-74 –) represents a significant advancement in pharmaceutical chemistry and biomedicine. Its unique structural features and stereochemical properties make it a valuable tool in drug discovery and synthetic chemistry. As research continues to uncover new applications and synthetic methodologies for this compound, its importance is likely to grow even further.
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